N-(2-hydroxy-5-nitrophenyl)formamide
Description
N-(2-hydroxy-5-nitrophenyl)formamide is a bioactive aromatic amide characterized by a hydroxyl group at the 2-position, a nitro group at the 5-position of the benzene ring, and a formamide (-NHCHO) substituent. This compound is primarily derived from microbial degradation of 2-benzoxazolinone (BOA), a plant defense metabolite, by soil bacteria such as Aminobacter aminovorans and Arthrobacter spp. . It exhibits notable bioactivity, including the ability to upregulate pathogen-inducible genes in Arabidopsis thaliana, such as the terpene synthase TPS04, which is associated with defense responses . Microbial and plant systems often detoxify this compound via glucosylation, forming derivatives like this compound glucoside .
Properties
CAS No. |
70886-35-0 |
|---|---|
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)formamide |
InChI |
InChI=1S/C7H6N2O4/c10-4-8-6-3-5(9(12)13)1-2-7(6)11/h1-4,11H,(H,8,10) |
InChI Key |
DBNAERXDKYYDSJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC=O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC=O)O |
Other CAS No. |
70886-35-0 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
N-(2-hydroxy-5-nitrophenyl)formamide serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it a valuable building block for developing new therapeutic agents. Research indicates that it may interact with biological macromolecules, such as proteins and nucleic acids, suggesting potential uses in drug design and development.
Case Study: Antifungal Activity
Recent studies have demonstrated the fungicidal properties of this compound. In one experiment, the compound showed significant suppression of fungal growth over time, indicating its potential application in antifungal therapies .
Organic Synthesis
The compound is utilized in synthetic organic chemistry to create more complex molecules or modify existing ones. Its ability to undergo various chemical reactions makes it an important reagent in research settings.
Synthesis Pathways
This compound can be synthesized through several methods, including:
- Reactions with Anilines : The compound can be synthesized from 2-hydroxy-5-nitroaniline through formylation processes.
- Use as a Reactant : It can participate in condensation reactions to form other derivatives or complex molecules used in medicinal chemistry.
Biological Research
The interaction studies involving this compound focus on understanding its pharmacological effects and mechanisms of action. Techniques such as NMR spectroscopy are employed to elucidate its interactions with biological targets .
Interaction Studies
These studies help identify how the compound interacts with enzymes or receptors, which is crucial for drug development. The presence of both hydroxyl and nitro groups enhances its reactivity compared to similar compounds, making it a subject of interest in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
N-(2-hydroxy-5-nitrophenyl)acetamide
- Structure : Differs by substitution of the formamide group with an acetamide (-NHCOCH₃).
- Synthesis : Produced alongside the formamide analog during microbial degradation of BOA .
- Bioactivity : Exhibits distinct fungicidal properties compared to the formamide derivative. For example, it shows enhanced inhibitory effects against Sclerotinia sclerotiorum and Venturia inaequalis due to the ketone group in the acetamide moiety .
- Metabolism : Glucosylation occurs in Pantoea ananatis, forming a glucoside succinate ester as a detoxification product .
N-(2-hydroxy-3-nitrophenyl)acetamide
- Structure : Nitro group at the 3-position instead of the 5-position.
- Synthesis: Generated via microbial nitration of 2-aminophenol derivatives .
- Bioactivity : Positional isomerism reduces bioactivity compared to the 5-nitro derivative, highlighting the importance of nitro group placement for interaction with biological targets .
N-(2-chloro-5-nitrophenyl)formamide
- Structure : Replaces the hydroxyl group at the 2-position with chlorine.
- Synthesis : Prepared via direct formylation of 2-chloro-5-nitroaniline .
Preparation Methods
Reaction Overview
The most straightforward method involves formylation of 2-amino-5-nitrophenol using formic acid or its derivatives. This approach leverages the nucleophilic amine group for acyl transfer.
Procedure
Catalytic Enhancement
ZnO nanoparticles (0.5 mmol) under solvent-free conditions at 70°C improve efficiency, achieving 90% yield in 3 hours. This method avoids side products like over-nitration or oxidation.
Nitration of Protected Precursors Followed by Deprotection
Protection-Formylation-Nitration Strategy
This method avoids competing reactions during nitration by protecting the amine group.
Stepwise Synthesis
Key Data
Ring-Opening of Benzoxazole Derivatives
Benzoxazole Intermediate Route
Benzoxazole derivatives serve as masked amino precursors, enabling regioselective nitration.
Synthesis Steps
Performance Metrics
Catalytic Formylation Using Modern Reagents
Solvent-Free ZnO-Catalyzed Method
A green chemistry approach eliminates solvents and reduces reaction time.
Protocol
Advantages
Comparative Analysis of Methods
Mechanistic Insights
-
Formylation Dynamics : The amine attacks the carbonyl carbon of formic acid, forming a tetrahedral intermediate that collapses to release water.
-
Nitration Regioselectivity : Electron-donating groups (e.g., -OH) direct nitro groups to para positions, but steric effects in protected precursors alter substitution patterns.
-
Benzoxazole Hydrolysis : Base-mediated ring-opening proceeds via nucleophilic attack at the carbonyl, yielding the aminophenol intermediate .
Q & A
Q. What are the optimal synthetic routes for N-(2-hydroxy-5-nitrophenyl)formamide, and how can purity be maximized?
The synthesis of N-(2-hydroxy-5-nitrophenyl)formamide derivatives often employs cyclization and Vilsmeier reactions, as demonstrated in the preparation of structurally similar pyrimidinyl formamides. Key steps include:
- Cyclization : Reacting precursors like diethylaminomalonate hydrochloride with guanidine carbonate under controlled pH and temperature to form the core heterocyclic structure .
- Formylation : Using Vilsmeier-Haack reagents (e.g., POCl₃/DMF) to introduce the formamide group .
- Purification : Recrystallization from ethanol/water mixtures achieves >99% purity, as validated by HPLC and melting point analysis .
Q. How is the molecular structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example:
- Torsional angles : The dihedral angle between the nitro group and aromatic ring in derivatives like N-(2-hydroxy-5-nitrophenyl)methanesulfonamide ethanol monosolvate is 8.78°, indicating minimal steric hindrance .
- Hydrogen bonding : Ethanol solvates participate in O–H⋯O and N–H⋯O interactions, stabilizing the crystal lattice .
- Validation : R factors (<0.05) and atomic displacement parameters confirm structural accuracy .
Q. What analytical techniques are used to assess purity and stability?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors impurities .
- Spectroscopy : FT-IR identifies functional groups (e.g., N–H stretch at ~3300 cm⁻¹ for formamide; NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Thermal analysis : Differential scanning calorimetry (DSC) evaluates decomposition temperatures, critical for storage conditions .
Advanced Research Questions
Q. How does the electronic environment of the nitro group influence reactivity in this compound derivatives?
The nitro group’s electron-withdrawing nature:
- Activates electrophilic substitution : Directs subsequent reactions (e.g., sulfonation, halogenation) to the meta position relative to the hydroxyl group .
- Enhances acidity : The phenolic -OH (pKa ~8–9) facilitates deprotonation under mild basic conditions, enabling bioconjugation with proteins or nucleic acids .
- Redox activity : Electrochemical studies reveal reduction potentials correlated with nitro-to-amine conversion, relevant in prodrug design .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
- Cytotoxicity assays : MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC₅₀ values. Derivatives with IC₅₀ <10 μM are prioritized for lead optimization .
- Enzyme inhibition : Fluorescence polarization assays measure binding affinity to targets like cyclooxygenase (COX-2), with comparisons to reference inhibitors (e.g., celecoxib) .
- Antimicrobial screening : Broth microdilution tests determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
Q. How can computational modeling guide the design of this compound-based inhibitors?
- Docking studies : Molecular docking (AutoDock Vina) predicts binding modes to enzyme active sites. For example, nitro group interactions with COX-2’s hydrophobic pocket enhance inhibitory potency .
- QSAR models : Quantitative structure-activity relationships correlate substituent effects (e.g., electron-withdrawing groups at position 5) with bioactivity .
- MD simulations : Nanosecond-scale simulations assess stability of ligand-protein complexes, identifying key residues for mutagenesis studies .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Side reactions : Nitro group reduction or hydroxyl group oxidation may occur under harsh conditions. Mitigation strategies:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but require careful removal to avoid residual toxicity in biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
